ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its complex structure, which includes a bromine atom, a cyclohexylamino group, and a methoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The bromination and subsequent introduction of the cyclohexylamino and methoxy groups are achieved through specific reagents and reaction conditions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
Ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can mimic natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity . The bromine and cyclohexylamino groups contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects .
Comparison with Similar Compounds
Ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate can be compared to other indole derivatives, such as:
- Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
- Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the cyclohexylamino group in this compound distinguishes it from its analogs, contributing to its unique properties and applications .
Properties
Molecular Formula |
C25H29BrN2O3 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H29BrN2O3/c1-3-31-25(29)24-19-14-23(30-2)20(26)15-21(19)28(18-12-8-5-9-13-18)22(24)16-27-17-10-6-4-7-11-17/h5,8-9,12-15,17,27H,3-4,6-7,10-11,16H2,1-2H3 |
InChI Key |
BWCUXEQOGHQVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CNC4CCCCC4 |
Origin of Product |
United States |
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